2-Methyl-4-(o-tolyl)but-3-yn-2-ol

Description

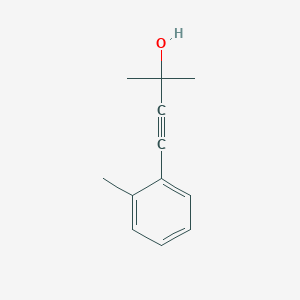

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-methylphenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10-6-4-5-7-11(10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFBFIMYVLBIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578753 | |

| Record name | 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40888-14-0 | |

| Record name | 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, a substituted propargyl alcohol of interest in chemical research and drug development. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1]

The synthesis of aryl-2-methyl-3-butyn-2-ols, including the target compound, is efficiently achieved through a palladium-catalyzed, copper-free Sonogashira coupling reaction.[2][3] This approach offers a practical alternative to methods requiring more expensive aryl iodides or moisture-sensitive reagents.[2][3]

Reaction Principle

The core of this synthesis is the Sonogashira coupling of 2-methyl-3-butyn-2-ol with an ortho-substituted toluene halide (e.g., 2-bromotoluene or 2-chlorotoluene). The reaction is typically catalyzed by a palladium complex with a phosphine ligand and proceeds in the presence of a base.[2][3][4]

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by a deprotonation of the terminal alkyne by the base. A subsequent transmetalation step (in copper-co-catalyzed reactions) or direct reaction with the palladium complex leads to the formation of the coupled product and regeneration of the active palladium(0) catalyst.[1] Copper-free variations have been developed to mitigate issues with homocoupling of the alkyne.[2][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical Sonogashira coupling synthesis of an aryl-2-methyl-3-butyn-2-ol. While specific yields for the o-tolyl derivative may vary, the data presented is representative of similar reported syntheses.[2][3][4]

| Parameter | Value/Component | Notes |

| Reactants | ||

| 2-Chlorotoluene (ArCl) | 0.5 mmol | Starting aryl halide. |

| 2-Methyl-3-butyn-2-ol | 0.6 mmol | The terminal alkyne. |

| Catalyst System | ||

| Palladium(II) chloride (PdCl₂) | 4 mol% | Palladium source for the catalyst. |

| X-Phos | 4 mol% | A bulky electron-rich phosphine ligand. |

| Base | ||

| Potassium carbonate (K₂CO₃) | 2 mmol | Inorganic base. |

| Solvent | ||

| Acetonitrile (CH₃CN) | 2 mL | Reaction solvent. |

| Reaction Conditions | ||

| Temperature | 110 °C | |

| Time | 16 h | |

| Atmosphere | Nitrogen | To prevent oxidation of the catalyst. |

| Typical Yield | 70-90% | Isolated yield after purification. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the copper-free Sonogashira coupling of aryl halides with 2-methyl-3-butyn-2-ol.[2][3][4]

Materials and Reagents:

-

2-Chlorotoluene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) chloride (PdCl₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Deionized water

Procedure:

-

Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, add 2-chlorotoluene (0.5 mmol), 2-methyl-3-butyn-2-ol (0.6 mmol), PdCl₂ (4 mol%), X-Phos (4 mol%), and K₂CO₃ (2 mmol).

-

Inert Atmosphere: The vial is sealed and the atmosphere is replaced with nitrogen.

-

Solvent Addition: Anhydrous acetonitrile (2 mL) is added to the vial via syringe.

-

Reaction: The reaction mixture is heated to 110 °C and stirred for 16 hours.

-

Workup:

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the pad is washed with ethyl acetate.

-

The filtrate is transferred to a separatory funnel containing deionized water (25 mL).

-

The aqueous layer is extracted three times with ethyl acetate (10 mL each).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Caption: Workflow for the synthesis and purification of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Logical Relationship of Reaction Components

The diagram below outlines the functional roles and interactions of the key components in the Sonogashira coupling reaction.

Caption: Functional roles of components in the Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol is an aromatic alcohol derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its physicochemical properties is fundamental for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the available physicochemical data for this compound and its close structural analogs, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

Direct experimental data for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is limited in publicly accessible literature. However, data from its structural analogs, 2-methyl-4-phenylbut-3-yn-2-ol (the parent compound without the methyl group on the phenyl ring) and 2-methyl-4-(p-tolyl)but-3-yn-2-ol (the para-isomer), can provide valuable estimations.

Data Presentation

The following table summarizes the key physicochemical properties of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol and its relevant analogs.

| Property | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol (Target Compound) | 2-Methyl-4-phenylbut-3-yn-2-ol (Analog) | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol (Analog) |

| Molecular Formula | C₁₂H₁₄O | C₁₁H₁₂O | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol [1] | 160.21 g/mol [2][3] | 174.24 g/mol [1] |

| Melting Point | Data not available | 48-49 °C[2], 51-55 °C, 54 °C[4] | Data not available |

| Boiling Point | Data not available | 147 °C (at 760 mmHg)[5], 77 °C (at 0.1 mmHg)[2] | Data not available |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar organic solvents[5] | Data not available |

| pKa | Data not available | 13.07 (Predicted)[2] | Data not available |

| logP (Octanol/Water) | Data not available | Data not available | 2.4 (Computed)[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge (optional)

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a vortex mixer or shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation (Quantitative): The solubility is calculated and expressed in units such as mg/mL or mol/L. For a qualitative assessment, the compound is simply reported as soluble, partially soluble, or insoluble based on visual observation.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Analytical balance

-

pH meter

-

Spectrophotometer or HPLC

Procedure:

-

Solvent Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol.

-

Sample Preparation: A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is agitated for a set period to allow for partitioning equilibrium to be reached. The phases are then allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties discussed.

Caption: Workflow for Experimental Physicochemical Profiling.

References

- 1. 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | C12H14O | CID 11401057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1719-19-3,2-METHYL-4-PHENYL-3-BUTYN-2-OL | lookchem [lookchem.com]

- 3. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-phenyl-3-butyn-2-ol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 2-Methyl-4-phenylbut-3-yn-2-ol | 1719-19-3 | Benchchem [benchchem.com]

An In-depth Technical Guide on 2-Methyl-4-(o-tolyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, focusing on its chemical identity and structure.

Chemical Identification

| Property | Value |

| Common Name | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol |

| IUPAC Name | 2-methyl-4-(2-methylphenyl)but-3-yn-2-ol[1] |

| CAS Number | 40888-14-0[1] |

| Molecular Formula | C12H14O[1] |

| Molecular Weight | 174.239 g/mol [1] |

Chemical Structure

The structure of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is characterized by a but-3-yn-2-ol backbone. A methyl group is attached to the second carbon atom, which also bears the hydroxyl group. The fourth carbon atom is bonded to an o-tolyl group, which is a phenyl ring with a methyl substituent at the ortho (position 2) position.

References

An In-depth Technical Guide to 2-Methyl-4-(p-tolyl)but-3-yn-2-ol (CAS 79756-91-5)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physical Properties

2-Methyl-4-(p-tolyl)but-3-yn-2-ol, identified by the CAS number 79756-91-5, is a tertiary alkynyl alcohol. Its core structure consists of a butynol backbone substituted with two methyl groups at the carbinol center and a p-tolyl group at the terminal alkyne position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol | [1] |

| Synonyms | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol, 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 48-50 °C |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Methyl-4-(p-tolyl)but-3-yn-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Ar-H | 7.31 | d | 8.0 | 2H |

| Ar-H | 7.10 | d | 7.9 | 2H |

| -OH | 2.57 | s | - | 1H |

| Ar-CH₃ | 2.34 | s | - | 3H |

| -C(CH₃)₂ | 1.61 | s | - | 6H |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| Ar-C | 138.2 |

| Ar-C | 131.4 |

| Ar-C | 128.9 |

| Ar-C (ipso) | 119.6 |

| -C≡C- | 93.1 |

| -C≡C- | 82.1 |

| -C(OH)- | 65.5 |

| -C(CH₃)₂ | 31.4 |

| Ar-CH₃ | 21.3 |

Mass Spectrometry (MS)

| Mass Spectrometry (70 eV) | m/z | Relative Intensity (%) |

| [M]⁺ | 174 | 36 |

| [M-CH₃]⁺ | 159 | 100 |

| 128 | 11 | |

| 115 | 42 | |

| 91 | 15 |

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C≡C stretch: A weak to medium band in the region of 2260-2100 cm⁻¹.

-

C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.

Experimental Protocols

Synthesis via Sonogashira Coupling

A common synthetic route to 2-Methyl-4-(p-tolyl)but-3-yn-2-ol is the Sonogashira cross-coupling reaction.[1][2][3][4][5]

References

Technical Guide: Solubility Profile of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of chemical solubility and data from structurally analogous compounds to predict its solubility profile. Furthermore, a detailed, standardized experimental protocol for determining solubility is presented, offering a practical framework for researchers to generate precise quantitative data.

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol is a tertiary alkynyl alcohol with a chemical structure that includes both a hydrophilic hydroxyl group and lipophilic aromatic (o-tolyl) and aliphatic moieties. This amphiphilic nature suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

-

Polar Protic Solvents (e.g., Alcohols): The presence of the hydroxyl group in the solute is expected to facilitate hydrogen bonding with protic solvents like methanol, ethanol, and isopropanol, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters): Solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate are likely to be effective at solvating the molecule due to dipole-dipole interactions and their ability to accept hydrogen bonds. The use of diethyl ether as a solvent in the synthesis of a similar compound, phenyldimethylethynylcarbinol, suggests good solubility in ethers.

-

Nonpolar Solvents (e.g., Hydrocarbons, Chlorinated Solvents): The nonpolar tolyl group and the hydrocarbon backbone suggest that there will be some degree of solubility in nonpolar solvents like toluene, hexane, and dichloromethane. However, the polar hydroxyl group may limit miscibility, potentially rendering it slightly to moderately soluble in highly nonpolar solvents.

Representative Solubility Data

While specific quantitative data for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is not available, the following table provides an estimated qualitative solubility profile based on the behavior of structurally similar aryl-substituted alkynyl alcohols. This table is intended for guidance and should be confirmed by experimental measurement.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Hydrogen bonding between the solute's hydroxyl group and the solvent. |

| Ethanol | Soluble | Similar to methanol, with a slight increase in nonpolar character. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Tetrahydrofuran (THF) | Soluble | Good solvation of both polar and nonpolar regions of the molecule. | |

| Acetonitrile | Moderately Soluble | Polar nature is favorable, but weaker hydrogen bond acceptance compared to ketones and ethers. | |

| Nonpolar Aromatic | Toluene | Soluble | The tolyl group of the solute has a strong affinity for the aromatic solvent. |

| Nonpolar Aliphatic | n-Hexane | Slightly Soluble | The polar hydroxyl group is expected to limit solubility in this highly nonpolar solvent. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good balance of polarity to solvate the entire molecule. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2-Methyl-4-(o-tolyl)but-3-yn-2-ol in an organic solvent. The isothermal shake-flask method is a commonly accepted technique.

4.1. Materials and Equipment

-

2-Methyl-4-(o-tolyl)but-3-yn-2-ol (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol in the same solvent.

-

-

Data Analysis:

-

Determine the concentration of the saturated solution from the calibration curve.

-

Calculate the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent).

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

2-Methyl-4-(o-tolyl)but-3-yn-2-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, focusing on its fundamental molecular properties and a key synthetic methodology. The information is intended to support research and development activities where this compound may be of interest.

Core Molecular Data

The fundamental properties of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol are summarized below. These values are derived from its chemical structure and have been confirmed by chemical database entries.

| Property | Value | Citation |

| Chemical Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Exact Mass | 174.104 g/mol | [3] |

| CAS Number | 40888-14-0 | [1][2] |

| Common Synonyms | 2-Hydroxy-2-methyl-4-(2-tolyl)-3-butyne |

Synthetic Protocol: Palladium-Catalyzed Sonogashira Coupling

A practical and efficient method for synthesizing aryl-2-methyl-3-butyn-2-ols, including the o-tolyl variant, involves a copper-free Sonogashira coupling reaction.[4] This approach couples an aryl bromide (in this case, 1-bromo-2-methylbenzene) with an alkynyl alcohol (2-methyl-3-butyn-2-ol).

Experimental Methodology

The following protocol is adapted from established procedures for the synthesis of analogous compounds.[4]

-

Reaction Setup: To an oven-dried reaction vessel, add palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand such as tri(p-tolyl)phosphine (P(p-tol)₃).

-

Reagent Addition: Introduce the aryl bromide (1-bromo-2-methylbenzene) and 2-methyl-3-butyn-2-ol to the vessel.

-

Solvent and Base: Add tetrahydrofuran (THF) as the solvent, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.

-

Reaction Conditions: Seal the vessel and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80 °C) for several hours until reaction completion is observed via TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product using column chromatography on silica gel, typically with a solvent system like petroleum ether and ethyl acetate, to yield the pure 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.[4]

The final product is typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol via Sonogashira coupling.

Caption: Workflow for Sonogashira coupling synthesis.

Chemical Reactions and Potential Applications

While extensive research on the specific biological activity of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is not widely documented, its structure allows for several key chemical transformations:

-

Oxidation: The tertiary alcohol group can be resistant to oxidation, but under harsh conditions could be cleaved.

-

Reduction: The alkyne (triple) bond can be selectively reduced to an alkene (double bond) or fully to an alkane (single bond) through various hydrogenation processes.[3]

-

Substitution: The hydroxyl group can be replaced with other functional groups.[3]

Analogous compounds are used as ligands in the synthesis of metal complexes or as building blocks in the development of pharmaceutical compounds and materials science.[3][5] Further research is required to elucidate any specific signaling pathway interactions or therapeutic applications for this particular isomer.

References

Spectroscopic Analysis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol. These predictions are derived from spectroscopic theory and comparison with similar molecular structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 1H | Ar-H |

| ~7.25 | Triplet | 1H | Ar-H |

| ~7.15 | Triplet | 1H | Ar-H |

| ~7.10 | Doublet | 1H | Ar-H |

| ~2.45 | Singlet | 3H | Ar-CH₃ |

| ~2.10 | Singlet | 1H | -OH |

| ~1.65 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Ar-C (quaternary) |

| ~132.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~122.0 | Ar-C (quaternary) |

| ~95.0 | -C≡C- |

| ~85.0 | -C≡C- |

| ~65.0 | -C(OH)- |

| ~31.0 | -C(CH₃)₂ |

| ~21.0 | Ar-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch |

| ~2230 | Weak | C≡C stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~755 | Strong | ortho-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 141 | [M - CH₃ - H₂O]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ |

| 59 | [C₃H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[1][2] The solution should be transferred to a 5 mm NMR tube.[1]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Thin Film Method : Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent like methylene chloride.[3] Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[3][4]

-

KBr Pellet Method : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent, such as methanol or acetonitrile.[6] Further dilute this stock solution to the appropriate concentration for the instrument being used.[6]

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

-

Data Acquisition :

-

EI-MS : Introduce the sample into the ion source, where it is bombarded with high-energy electrons to induce ionization and fragmentation.[7]

-

ESI-MS : Infuse the sample solution into the ESI source to generate charged droplets, leading to the formation of gas-phase ions.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The high-resolution mass spectrum can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. amherst.edu [amherst.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-4-(o-tolyl)but-3-yn-2-ol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and documented synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, a tertiary acetylenic alcohol. While the initial discovery of this specific ortho-substituted isomer is not prominently documented in early chemical literature, a detailed and efficient synthesis was reported in a 2014 study by Caporale et al. This guide will focus on the methodologies presented in this key research, providing detailed experimental protocols, quantitative data, and logical workflows. The synthesis is primarily achieved through a copper-free Sonogashira coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This document serves as a technical resource for researchers interested in the synthesis and potential applications of this and related aryl-alkynol compounds.

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol belongs to the class of tertiary propargyl alcohols, a group of compounds with significant utility in organic synthesis and medicinal chemistry. The presence of the hydroxyl group and the alkyne moiety provides two reactive centers for further chemical transformations. The specific incorporation of an ortho-tolyl group can influence the molecule's steric and electronic properties, making it a potentially valuable building block for more complex molecular architectures.

The history of this particular compound is intrinsically linked to the development of powerful cross-coupling reactions. The Sonogashira reaction, discovered in the 1970s, has become a fundamental tool for the synthesis of substituted alkynes. The work detailed herein represents a modern, optimized approach to this class of molecules, eschewing the need for a copper co-catalyst, which can often lead to undesirable side reactions.

Synthesis and Discovery

The earliest detailed and publicly accessible synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol was described in a 2014 publication in the Beilstein Journal of Organic Chemistry.[1][2][3] This research focused on developing practical and efficient protocols for the synthesis of a variety of aryl-2-methyl-3-butyn-2-ols from readily available aryl bromides. The authors successfully demonstrated that bromobenzenes with methyl groups in the ortho, meta, and para positions all yielded the desired products in good yields.[2]

The primary method employed is a copper-free Sonogashira coupling reaction between 2-bromotoluene and 2-methyl-3-butyn-2-ol. This reaction is catalyzed by a palladium complex and utilizes an organic base.

Key Reactants and Reagents

| Reactant/Reagent | Role |

| 2-Bromotoluene | Aryl halide substrate |

| 2-Methyl-3-butyn-2-ol | Alkyne substrate |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium catalyst precursor |

| Tri(p-tolyl)phosphine (P(p-tol)₃) | Ligand for the palladium catalyst |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic base |

| Tetrahydrofuran (THF) | Solvent |

Experimental Protocol: Copper-Free Sonogashira Coupling

The following is a detailed experimental protocol adapted from the literature for the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

-

Preparation of the Reaction Vessel: An oven-dried 20 mL Schlenk tube equipped with a magnetic stirring bar and a rubber septum is charged with palladium(II) acetate (6.7 mg, 30 µmol) and tri(p-tolyl)phosphine (18.2 mg, 60 µmol).

-

Inert Atmosphere: The vessel is purged with alternating cycles of vacuum and nitrogen to ensure an inert atmosphere.

-

Addition of Reagents: Degassed tetrahydrofuran (3 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (450 μL, 3.0 mmol), 2-methyl-3-butyn-2-ol (120 μL, 1.24 mmol), and 2-bromotoluene (1.0 mmol) are added via syringe.

-

Reaction Conditions: The reaction mixture is stirred at 80 °C for 6 hours.

-

Work-up: After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with water (20 mL), saturated aqueous sodium chloride (20 mL), dried over magnesium sulfate, and concentrated under vacuum.

-

Purification: The crude product is purified by silica gel chromatography using a hexane/diethyl ether gradient to afford the final product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the closely related para-isomer, 2-Methyl-4-(p-tolyl)but-3-yn-2-ol, as specific yield data for the ortho-isomer was not detailed in the main text but was confirmed to be successful. The data for the para-isomer provides a reasonable expectation for the synthesis of the ortho-isomer under similar conditions.[1]

| Compound | Starting Aryl Bromide | Yield (%) | Physical State |

| 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 4-Bromotoluene | 94 | Pale yellow solid |

Spectroscopic data for the para-isomer is also provided as a reference.[1]

| Spectroscopic Data | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.30 (d, J = 8.1 Hz, 2H), 7.09 (d, J = 8.1 Hz, 2H), 2.34 (s, 3H), 2.22 (s, 1H), 1.61 (s, 6H) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 138.2, 131.5, 128.9, 119.6, 93.1, 82.2, 65.6, 31.5, 21.4 ppm |

| MS (70 eV), m/z (%) | 174 (29) [M+], 159 (100), 131 (11), 115 (27), 91 (12) |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes involved in the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Conclusion

The synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol is a prime example of the application of modern synthetic methodologies to create specifically substituted building blocks. While its early history remains obscure, the detailed protocol from 2014 provides a reliable and efficient route for its preparation. This guide has summarized the key findings and experimental details from this seminal work, offering a valuable resource for chemists in both academic and industrial settings. The workflows and data presented herein should facilitate the synthesis and further investigation of this and related compounds for various applications in drug discovery and materials science.

References

- 1. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Potential Research Areas for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol is a member of the propargyl alcohol family of organic compounds. Propargyl alcohols are characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imparts significant reactivity, making them valuable intermediates in a wide range of chemical transformations.[1][2][3] While the broader class of aryl-substituted propargyl alcohols has seen considerable investigation, the specific ortho-tolyl derivative remains largely unexplored. This guide outlines key potential research areas for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, focusing on its synthesis, derivatization, and potential applications in medicinal chemistry and materials science. The lack of specific data for this compound presents a significant opportunity for novel research and discovery.

Synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol

The primary and most immediate area of research is the development of an efficient and scalable synthesis for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol. Drawing from established methods for analogous aryl-substituted propargyl alcohols, two primary synthetic routes are proposed.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is a highly plausible route to synthesize the target compound.

Proposed Experimental Protocol:

A suggested starting point for the synthesis would involve the palladium- and copper-catalyzed coupling of 2-bromo-toluene with 2-methyl-3-butyn-2-ol.[4]

-

To a sealed reaction vessel under an inert atmosphere (e.g., argon), add 2-bromo-toluene (1.0 eq), 2-methyl-3-butyn-2-ol (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

Dissolve the reactants in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses:

To guide the optimization of the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, the following table summarizes reaction conditions and yields for the synthesis of similar aryl-2-methyl-3-butyn-2-ols via Sonogashira coupling.[4]

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |

| Bromobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 60 | 88 |

| 4-Bromo-toluene | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 92 |

| 3-Bromo-pyridine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 78 |

This data is for analogous compounds and should be used as a starting point for the synthesis of the ortho-tolyl derivative.

Favorskii Reaction

The Favorskii reaction involves the nucleophilic addition of an acetylide to a ketone.[5][6] In this proposed route, the o-tolyl acetylide would be generated in situ and reacted with acetone.

Proposed Experimental Protocol:

-

Prepare o-tolylacetylene from a suitable precursor, such as o-bromotoluene, via a Sonogashira coupling with a protected acetylene source followed by deprotection.

-

Generate the o-tolyl acetylide by treating o-tolylacetylene with a strong base like n-butyllithium or sodium amide in an anhydrous solvent (e.g., THF or diethyl ether) at low temperature (-78 °C).

-

Add acetone (1.0 eq) to the acetylide solution and allow the reaction to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify by column chromatography.

The following diagram illustrates the proposed synthetic pathways for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Caption: Proposed synthetic routes to 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Potential Research Areas in Chemical Derivatization

The bifunctional nature of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, possessing both a hydroxyl group and an alkyne, makes it a versatile precursor for a variety of chemical transformations.[3]

Synthesis of Allenes

Propargylic alcohols are known to undergo rearrangement to form allenes, which are valuable structural motifs in organic synthesis.[7] Investigating the conversion of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol to the corresponding allene could open up new synthetic avenues.

Proposed Experimental Protocol:

-

Treat 2-Methyl-4-(o-tolyl)but-3-yn-2-ol with a Lewis acid catalyst (e.g., AuCl₃, AgOTf) or a Brønsted acid in a suitable solvent.

-

Alternatively, employ a metal hydride-mediated reduction (e.g., with Red-Al®).

-

Monitor the reaction for the formation of the allene product.

-

Characterize the resulting allene and explore its subsequent reactivity.

Cyclization Reactions for Heterocycle Synthesis

The alkyne functionality is a key building block for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.[1][3] The ortho-methyl group on the tolyl ring could potentially participate in cyclization reactions, leading to novel polycyclic structures.

Proposed Research Workflow:

The following diagram outlines a potential workflow for investigating the derivatization of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Caption: A workflow for the chemical derivatization and analysis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Potential Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Many bioactive molecules contain the propargyl alcohol moiety or are derived from it.[2] The unique steric and electronic properties imparted by the ortho-tolyl group could lead to derivatives with novel pharmacological activities.

Proposed Research Directions:

-

Screening for Anticancer Activity: The synthesis of a library of compounds derived from 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, followed by screening against various cancer cell lines, could identify potential therapeutic leads.

-

Development of Enzyme Inhibitors: The alkyne functionality can act as a warhead for covalent inhibition of certain enzymes. The ortho-tolyl group can influence binding selectivity and potency.

-

Neurological Applications: Some propargyl alcohol derivatives have shown activity in the central nervous system. Investigating the potential of this compound and its derivatives as modulators of neurotransmitter receptors or enzymes is a viable research avenue.

Materials Science

Propargyl alcohols are utilized as monomers in the synthesis of specialized polymers with desirable properties such as thermal stability and chemical resistance.[1]

Proposed Research Directions:

-

Polymer Synthesis: Investigate the polymerization of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol or its derivatives to create novel polymers. The steric bulk of the ortho-tolyl group could influence the polymer's morphology and properties.

-

Corrosion Inhibition: Propargyl alcohol itself is a known corrosion inhibitor.[2] The tolyl derivative could be evaluated for its efficacy in protecting various metals from corrosion.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a bioactive derivative of the title compound.

Caption: A hypothetical signaling cascade for a bioactive derivative.

Conclusion

2-Methyl-4-(o-tolyl)but-3-yn-2-ol represents a largely untapped area for chemical research. The development of a robust synthetic protocol is the first critical step. Subsequent exploration of its reactivity to form novel allenes, heterocycles, and polymers, coupled with systematic screening for biological activity and material properties, holds significant promise for advancing the fields of medicinal chemistry and materials science. This guide provides a foundational framework to stimulate and direct future research endeavors into this intriguing molecule.

References

- 1. rawsource.com [rawsource.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 7. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Derivatives of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are versatile synthons in organic chemistry with a wide range of applications in medicinal chemistry and materials science. This technical guide focuses on 2-Methyl-4-(o-tolyl)but-3-yn-2-ol and its derivatives, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols relevant to their study. While specific biological data for the ortho-tolyl derivative remains limited in publicly accessible literature, this guide draws upon established methodologies for the synthesis of closely related aryl-substituted propargyl alcohols and standard protocols for evaluating their potential as anticancer and neuroprotective agents. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

The structural motif of 2-methyl-4-arylbut-3-yn-2-ol combines a tertiary propargyl alcohol with a substituted aromatic ring, offering a scaffold for the development of novel therapeutic agents. The alkyne functionality is a key feature, participating in various chemical transformations and potentially interacting with biological targets. The ortho-tolyl substitution introduces steric and electronic modifications compared to its meta and para isomers, which can significantly influence its chemical reactivity and biological efficacy. This guide will delve into the synthetic pathways to access these molecules and the experimental procedures to evaluate their potential in oncology and neuropharmacology.

Synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol and its Derivatives

The primary synthetic route to 2-methyl-4-(o-tolyl)but-3-yn-2-ol and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

General Synthetic Workflow

The synthesis involves the coupling of 2-methyl-3-butyn-2-ol with an appropriate ortho-substituted aryl halide, typically 2-bromotoluene or 2-iodotoluene.

Caption: General workflow for the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Physicochemical Data of Related Aryl-Substituted 2-Methyl-3-butyn-2-ols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methyl-4-phenylbut-3-yn-2-ol | C₁₁H₁₂O | 160.21 | 1719-19-3 |

| 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | C₁₂H₁₄O | 174.24 | 79756-91-5 |

| 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | C₁₂H₁₄O | 174.24 | Not widely reported |

Potential Biological Activities and Signaling Pathways

Derivatives of propargyl alcohol have been investigated for a range of biological activities, with neuroprotective and anticancer effects being prominent areas of research.

Neuroprotective Potential

N-propargylamine structures are present in several neuroprotective drugs, such as rasagiline and selegiline, which are inhibitors of monoamine oxidase (MAO). The propargyl group can be involved in the inhibition of enzymes like MAO, which play a role in the degradation of neurotransmitters. It is hypothesized that aryl-substituted propargyl alcohols could modulate signaling pathways involved in neuronal survival and apoptosis.

Caption: Hypothesized neuroprotective mechanism of action.

Anticancer Potential

Many anticancer drugs target tubulin polymerization, a critical process in cell division. Some propargyl alcohol derivatives have been investigated as potential tubulin inhibitors. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Hypothesized anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol and for the evaluation of its potential biological activities.

Synthesis via Copper-Free Sonogashira Coupling

This protocol is adapted from the general procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols.[1]

Materials:

-

2-Bromotoluene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (3 mol%) and P(p-tol)₃ (6 mol%).

-

Add anhydrous THF, followed by 2-bromotoluene (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), and DBU (3.0 mmol).

-

Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Expected Yields for Analogs: While the specific yield for the ortho-tolyl derivative is not reported, the synthesis of other aryl-2-methyl-3-butyn-2-ols using a similar protocol afforded good to excellent yields, typically in the range of 70-95%.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[2][3]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound (2-Methyl-4-(o-tolyl)but-3-yn-2-ol derivative) in the complete culture medium.

-

Remove the medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.[4][5]

Materials:

-

Human neuroblastoma SH-SY5Y cell line

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Differentiation medium (e.g., medium with reduced serum and retinoic acid)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and differentiate them into a more mature neuronal phenotype by treating them with a differentiation-inducing agent like retinoic acid for several days.

-

Pre-treat the differentiated cells with various concentrations of the test compound (2-Methyl-4-(o-tolyl)but-3-yn-2-ol derivative) for a specified period (e.g., 2 hours).

-

Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA) to the wells (except for the control group) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in the previous protocol.

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.

Data Presentation

Due to the limited availability of specific experimental data for 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, the following tables are presented as templates for data organization once experimental results are obtained.

Table 1: Synthesis Yields of 2-Methyl-4-arylbut-3-yn-2-ol Derivatives

| Aryl Substituent | Aryl Halide Used | Yield (%) | Reference |

| o-tolyl | 2-Bromotoluene | Data to be determined | - |

| m-tolyl | 3-Bromotoluene | Data to be determined | - |

| p-tolyl | 4-Bromotoluene | Data to be determined | - |

| Phenyl | Bromobenzene | Data to be determined | - |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM)

| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |

| 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | Data to be determined | Data to be determined | Data to be determined |

| Doxorubicin (Control) | Reference value | Reference value | Reference value |

Table 3: In Vitro Neuroprotective Activity (% Cell Viability)

| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |

| Control (Vehicle) | - | 100 |

| Neurotoxin alone | Concentration used | Data to be determined |

| Neurotoxin + Test Compound | Concentration 1 | Data to be determined |

| Neurotoxin + Test Compound | Concentration 2 | Data to be determined |

| Neurotoxin + Test Compound | Concentration 3 | Data to be determined |

Conclusion

2-Methyl-4-(o-tolyl)but-3-yn-2-ol and its derivatives represent a promising class of compounds for further investigation in drug discovery. The synthetic accessibility via the Sonogashira coupling allows for the generation of a diverse library of analogs for structure-activity relationship studies. Based on the known biological activities of related propargyl alcohols, these compounds warrant evaluation for their potential anticancer and neuroprotective effects. The experimental protocols detailed in this guide provide a solid framework for the synthesis and biological characterization of these molecules. Future research should focus on obtaining empirical data for the ortho-tolyl derivative to fully elucidate its therapeutic potential.

References

- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]

- 5. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-(o-tolyl)but-3-yn-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol is a versatile propargyl alcohol building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a terminal alkyne and a tertiary alcohol, offers multiple reaction sites for derivatization and incorporation into complex molecular scaffolds. The ortho-tolyl group provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of lead compounds. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its use in the synthesis of potential therapeutic agents. The terminal alkyne functionality is a key feature, allowing for its use in Sonogashira coupling reactions and click chemistry, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in drug development.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol and its parent compound, 2-methyl-3-butyn-2-ol, is presented below. These properties are crucial for understanding its reactivity and behavior in both chemical reactions and biological systems.

| Property | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol (Predicted) | 2-Methyl-3-butyn-2-ol (Experimental) |

| Molecular Formula | C₁₂H₁₄O | C₅H₈O |

| Molecular Weight | 174.24 g/mol | 84.12 g/mol |

| Boiling Point | Not available | 104 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) | Miscible with water and most organic solvents |

| Appearance | Expected to be a solid or oil | Colorless liquid |

Applications in Medicinal Chemistry

The unique structural features of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol make it a valuable building block for the synthesis of a variety of bioactive molecules.

-

Scaffold for Kinase Inhibitors: The rigid alkyne linker can orient functional groups in a precise manner to interact with the active site of kinases, a class of enzymes frequently targeted in cancer therapy. The o-tolyl group can be directed towards specific hydrophobic pockets within the enzyme.

-

Precursor for Heterocyclic Compounds: The alkyne and alcohol functionalities can participate in various cyclization reactions to form substituted furans, pyrans, and other heterocyclic systems that are prevalent in many drug classes.[1]

-

Intermediate for Antiviral and Anticancer Agents: Propargyl alcohols are known intermediates in the synthesis of various antiviral and anticancer drugs.[4][5][6] The 2-methyl-4-(o-tolyl)but-3-yn-2-ol scaffold can be incorporated into nucleoside analogues or other molecules designed to interfere with viral replication or tumor growth.

-

Bioorthogonal Chemistry: The terminal alkyne allows for the use of "click chemistry," a powerful tool for drug discovery, target validation, and the development of diagnostic agents.[3] This involves the copper-catalyzed or strain-promoted cycloaddition with azides to form stable triazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol via Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling for the synthesis of 2-methyl-4-(o-tolyl)but-3-yn-2-ol from 2-bromo-toluene and 2-methyl-3-butyn-2-ol.[7][8][9]

Materials:

-

2-Bromo-toluene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and P(p-tol)₃ (4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF, followed by 2-bromo-toluene (1.0 equiv), 2-methyl-3-butyn-2-ol (1.5 equiv), and DBU (2.0 equiv).

-

Stir the reaction mixture at 80 °C under an argon atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-(o-tolyl)but-3-yn-2-ol.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-toluene | 1.0 | Pd(OAc)₂ (2), P(p-tol)₃ (4) | THF | 80 | 12-24 | 75-90 |

| 2-Iodo-toluene | 1.0 | Pd(OAc)₂ (1), P(p-tol)₃ (2) | THF | 60 | 6-12 | 85-95 |

Protocol 2: Derivatization via Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

This protocol outlines the synthesis of a 1,2,3-triazole derivative from 2-methyl-4-(o-tolyl)but-3-yn-2-ol and benzyl azide.

Materials:

-

2-Methyl-4-(o-tolyl)but-3-yn-2-ol

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-4-(o-tolyl)but-3-yn-2-ol (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired triazole.

Visualizations

References

- 1. rawsource.com [rawsource.com]

- 2. nbinno.com [nbinno.com]

- 3. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methyl-3-butyn-2-OL | 115-19-5 | Benchchem [benchchem.com]

- 6. 2-Methyl-3-Butyn-2-Ol Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 7. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]

- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions Involving 2-Methyl-4-(o-tolyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below cover its preparation via Sonogashira coupling and its subsequent transformation into biologically relevant benzofuran derivatives.

Introduction

2-Methyl-4-(o-tolyl)but-3-yn-2-ol belongs to the class of aryl alkynols, which are valuable intermediates in the synthesis of a wide range of heterocyclic compounds. The presence of the o-tolyl group and the tertiary alcohol adjacent to the alkyne functionality offers unique reactivity and opportunities for the construction of complex molecular architectures. This document outlines the experimental setup for the synthesis of this key intermediate and its subsequent conversion into substituted benzofurans, which are known to exhibit a variety of biological activities, including anti-inflammatory and anticancer properties.

Data Presentation

Table 1: Synthesis of 2-Methyl-4-(aryl)but-3-yn-2-ols via Copper-Free Sonogashira Coupling

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoaniline | Pd(OAc)₂ (3) | PPh₃ (6) | TBAF | THF | 80 | 6 | 61[1] |

| 2 | 3-Bromoaniline | Pd(OAc)₂ (3) | PPh₃ (6) | DBU | THF | 80 | 6 | 84[1] |

| 3 | 3-Bromoaniline | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 89[1] |

| 4 | 2-Bromotoluene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 95[2] |

| 5 | 4-Bromotoluene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 94[2] |

| 6 | 1-Bromonaphthalene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 92[2] |

Table 2: Biological Activity of Benzofuran Derivatives

| Compound | Cell Line | Biological Activity | IC₅₀ (µM) |

| Benzofuran derivative 1 | K562 (Leukemia) | Cytotoxic | 5[3] |

| Benzofuran derivative 1 | HL60 (Leukemia) | Cytotoxic | 0.1[3] |

| Benzofuran derivative 9 | SQ20B (Head and Neck Cancer) | Cytotoxic | 0.46[3] |

| Cyanobenzofuran 2 | HePG2 (Liver Cancer) | Antiproliferative | 16.08 - 23.67[4] |

| Cyanobenzofuran 8 | HCT-116 (Colon Cancer) | Antiproliferative | 8.81 - 13.85[4] |

| Piperazine/benzofuran hybrid 5d | RAW-264.7 (Macrophage) | NO Inhibition | 52.23[5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(o-tolyl)but-3-yn-2-ol via Copper-Free Sonogashira Coupling

This protocol describes the synthesis of the title compound from 2-bromotoluene and 2-methyl-3-butyn-2-ol.

Materials:

-

2-Bromotoluene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas (or Argon)

-

Schlenk tube and standard glassware

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 0.03 mmol, 3 mol%) and P(p-tol)₃ (18.2 mg, 0.06 mmol, 6 mol%).

-

Seal the tube with a rubber septum, and purge with nitrogen gas for 10 minutes.

-

Add anhydrous THF (3 mL) via syringe.

-

Add DBU (0.45 mL, 3.0 mmol), 2-methyl-3-butyn-2-ol (0.12 mL, 1.24 mmol), and 2-bromotoluene (0.12 mL, 1.0 mmol) sequentially via syringe.

-

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

Protocol 2: Demethylation of 2-(Alkynyl)anisole Precursor to 2-(Alkynyl)phenol

This is a general procedure for the demethylation of the anisole precursor, which is a necessary step before cyclization to a benzofuran. Boron tribromide (BBr₃) is a common reagent for this transformation.

Materials:

-

2-Methyl-4-(2-methoxyphenyl)but-3-yn-2-ol (synthesized from 2-bromoanisole using Protocol 1)

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas (or Argon)

-

Standard glassware

Procedure:

-

Dissolve the 2-alkynyl-anisole derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.2 mL, 1.2 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

-

Add water (15 mL) and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-alkynylphenol.

Protocol 3: Iodine-Mediated Electrophilic Cyclization to a 3-Iodobenzofuran Derivative

This protocol describes the cyclization of the 2-alkynylphenol to a 3-iodobenzofuran derivative.

Materials:

-

2-(1-Propynyl)phenol derivative (from Protocol 2)

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Standard glassware

Procedure: [6]

-

Dissolve the 2-alkynylphenol (0.25 mmol) in DCM (5 mL) in a round-bottom flask.

-

Add sodium bicarbonate (0.50 mmol, 2.0 equiv).

-

Add a solution of iodine (0.50 mmol, 2.0 equiv) in DCM (2 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 3-iodobenzofuran derivative.

Protocol 4: Gold(I)-Catalyzed Cyclization to a Benzofuran Derivative

This protocol provides a general method for the gold-catalyzed intramolecular hydroarylation of a 2-alkynylphenol.

Materials:

-

2-(1-Propynyl)phenol derivative (from Protocol 2)

-

(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

-

Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Nitrogen gas (or Argon)

-